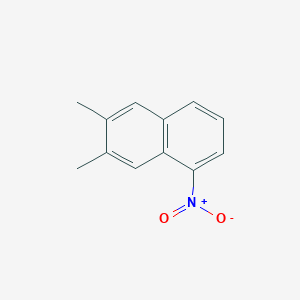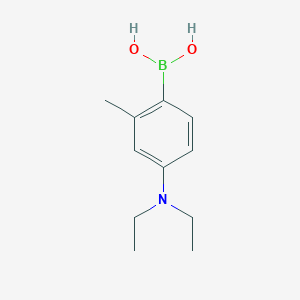![molecular formula C8H8Cl2N2 B11898890 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B11898890.png)
4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride is a chemical compound with the molecular formula C8H7Cl2N2. It is a derivative of pyridine and pyrrole, featuring a chloromethyl group attached to the pyridine ring. This compound is of significant interest in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride typically involves the following steps:
Oxidation of 4-picoline: 4-picoline is oxidized using potassium permanganate in water at 75-80°C to form isonicotinic acid.
Esterification: Isonicotinic acid is then esterified with methanol under acidic conditions to produce isonicotinic acid methyl ester.
Reduction: The ester is reduced to 4-pyridinemethanol.
Chloromethylation: Finally, 4-pyridinemethanol reacts with thionyl chloride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a variety of amine derivatives, while oxidation can produce corresponding aldehydes or carboxylic acids .
Scientific Research Applications
4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical agents.
Agrochemicals: It is used in the development of pesticides and herbicides.
Peptide Synthesis: The compound serves as a reagent for the protection of carboxyl termini of peptides, aiding in their separation and purification.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride involves its ability to act as an electrophile due to the presence of the chloromethyl group. This allows it to react with nucleophiles, forming covalent bonds and modifying the structure of target molecules. In biological systems, this can lead to the inhibition or activation of specific enzymes or receptors, depending on the context .
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)pyridine hydrochloride: Similar in structure but lacks the pyrrole ring, making it less versatile in certain reactions.
4-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride: Similar but with a bromomethyl group instead of chloromethyl, which can affect its reactivity and applications.
Uniqueness
4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride is unique due to its dual ring structure, which combines the properties of both pyridine and pyrrole. This makes it a valuable intermediate in the synthesis of complex organic molecules and enhances its reactivity in various chemical reactions .
Properties
Molecular Formula |
C8H8Cl2N2 |
|---|---|
Molecular Weight |
203.07 g/mol |
IUPAC Name |
4-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine;hydrochloride |
InChI |
InChI=1S/C8H7ClN2.ClH/c9-5-6-1-3-10-8-7(6)2-4-11-8;/h1-4H,5H2,(H,10,11);1H |
InChI Key |
ASCFSLPMRLHBNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=NC=CC(=C21)CCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


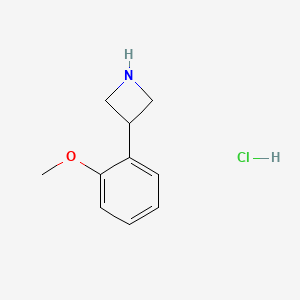

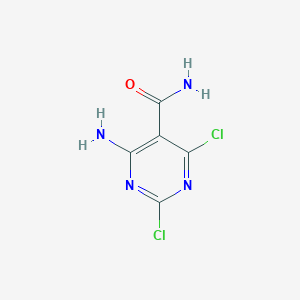
![((1S,5R)-2-Benzyl-2-azabicyclo[3.1.0]hexan-1-yl)methanamine](/img/structure/B11898829.png)
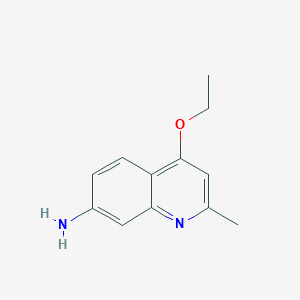

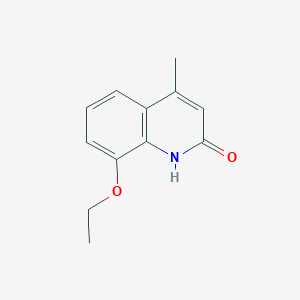
![3-Hydroxy-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one](/img/structure/B11898845.png)

